(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Description
Historical Context and Seminal Contributions in Chiral Auxiliary Design
The concept of using a temporary chiral handle to direct stereoselective reactions has its roots in the mid-20th century, but the field of chiral auxiliaries gained significant momentum in the 1970s and 1980s. A pivotal moment was the introduction of chiral 8-phenylmenthol by Elias James Corey in 1975. epfl.chwikipedia.org This was followed by Barry Trost's introduction of chiral mandelic acid in 1980. epfl.chwikipedia.orgslideshare.net These early examples demonstrated the feasibility of covalently attaching a chiral fragment to a substrate to control the stereochemical outcome of a reaction.
Subsequent research led to the development of more efficient and versatile auxiliaries. In 1985, J. K. Whitesell introduced trans-2-phenyl-1-cyclohexanol (B1200244) as a practical alternative to the less accessible 8-phenylmenthol. epfl.chwikipedia.org The oxazolidinone auxiliaries, popularized by David A. Evans, represent a major breakthrough in the field, offering exceptional levels of stereocontrol in aldol (B89426) and alkylation reactions. epfl.chslideshare.net Another widely used auxiliary is the camphorsultam, often referred to as Oppolzer's sultam. wikipedia.org The foundational work on chiral 1,3-dioxolan-4-ones, which is the focus of this article, was pioneered by Dieter Seebach, establishing them as powerful tools in asymmetric synthesis. mdpi.commdpi.comresearchgate.net
A timeline of key developments is provided below:
| Year | Contribution | Key Researcher(s) |
| 1975 | Introduction of 8-phenylmenthol auxiliary | E.J. Corey |
| 1980 | Introduction of mandelic acid auxiliary | B.M. Trost |
| ~1983 | Seminal work on chiral 1,3-dioxolan-4-ones | D. Seebach |
| 1985 | Introduction of trans-2-phenylcyclohexanol | J.K. Whitesell |
| - | Popularization of oxazolidinone auxiliaries | D.A. Evans |
Role of the 1,3-Dioxolan-4-one (B8650053) Scaffold in Enantioselective Transformations
The 1,3-dioxolan-4-one scaffold serves as a robust platform for asymmetric transformations. These chiral auxiliaries are synthesized by the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone. researchgate.net The resulting five-membered ring structure holds the substituents in well-defined spatial positions, which is crucial for effective stereodifferentiation.
A key feature of their reactivity is the ability to form a chiral enolate upon deprotonation. mdpi.comresearchgate.net Although the stereocenter at the α-position (C-5) is lost during enolization, the chirality is maintained by the stereocenter at C-2, which is typically substituted with a bulky group like tert-butyl. mdpi.comresearchgate.net This bulky group effectively shields one face of the enolate, directing the approach of electrophiles to the opposite, less-hindered face. mdpi.comresearchgate.net This mechanism allows for highly diastereoselective reactions, including:
Alkylations: Reaction with alkyl halides to form new carbon-carbon bonds. mdpi.com
Aldol reactions: Reaction with aldehydes and ketones. mdpi.com
Michael additions: Conjugate addition to α,β-unsaturated systems like nitroalkenes and enones. mdpi.commdpi.com
Following the stereoselective transformation, the auxiliary can be cleaved to reveal the desired chiral product, often an α-hydroxy acid or a related derivative. mdpi.com Furthermore, through specific fragmentation strategies, these dioxolanones can function as chiral ketene (B1206846) or acyl anion equivalents, expanding their synthetic utility. mdpi.comresearchgate.netnih.gov
Overview of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one as a Privileged Chiral Auxiliary
This compound is a specific and widely used chiral auxiliary within this class. enamine.net It is prepared from naturally occurring (S)-lactic acid and pivaldehyde. researchgate.netenamine.net The presence of the bulky tert-butyl group at the C-2 position and the methyl group at the C-5 position creates a highly controlled stereochemical environment.
This compound is particularly valued for its utility in the synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids via the highly diastereoselective alkylation, hydroxyalkylation, and Michael addition reactions of its lithium enolate. researchgate.netenamine.net It has been instrumental in the synthesis of various natural products and biologically active molecules, including Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net Beyond enolate chemistry, this auxiliary can be converted into derivatives like 2-tert-butyl-5-methylene-1,3-dioxolan-4-one, which participates in Diels-Alder reactions, or the 5-bromo derivative for use in radical reactions. researchgate.netenamine.net
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 81037-06-1. guidechem.comsynblock.commolport.com |
| Molecular Formula | C₈H₁₄O₃. guidechem.comsynblock.commolport.com |
| Molecular Weight | 158.19 g/mol . guidechem.comsynblock.com |
| Appearance | Stable solid under inert atmosphere at low temperatures. enamine.net |
| Solubility | Soluble in common organic solvents. researchgate.netenamine.net |
The high degree of stereocontrol, coupled with the ready availability of its starting materials and its broad synthetic applicability, establishes this compound as a privileged and powerful tool for modern asymmetric synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81037-06-1 | |
| Record name | (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s,5s 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One and Its Key Intermediates
Stereoselective Synthesis from L-(-)-Lactic Acid and Pivalaldehyde
The primary and most direct route to (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one involves the condensation of L-(-)-lactic acid with pivalaldehyde. enamine.net This reaction is an acetalization, forming the 1,3-dioxolan-4-one (B8650053) ring system with a high degree of stereocontrol.
Acetalization Reactions and Catalyst Optimization
The formation of the dioxolanone ring is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of pivalaldehyde, which enhances its electrophilicity. This is followed by nucleophilic attack from the hydroxyl group of lactic acid and subsequent intramolecular cyclization with the carboxylic acid moiety.
Various acid catalysts can be employed to facilitate this transformation. Brønsted acids such as p-toluenesulfonic acid (PTSA) are commonly utilized due to their efficacy and ease of handling. Lewis acids and acidic ion-exchange resins also serve as effective catalysts in related acetalization reactions. The choice of catalyst can influence reaction rates and, in some cases, the diastereoselectivity of the product. Optimization studies aim to identify a catalyst that provides high conversion and selectivity under mild conditions to prevent side reactions.
Reaction Conditions and Yield Enhancement Strategies
A crucial strategy for maximizing the yield of this compound is the removal of water as it is formed during the reaction. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as pentane (B18724). researchgate.net Driving the equilibrium towards the product side by eliminating water is a key factor in achieving high conversion rates.
The reaction of (S)-lactic acid and pivalaldehyde under acid catalysis in pentane with azeotropic water removal yields the crude product in high yield, albeit as a mixture of diastereomers. researchgate.net Purification by recrystallization is then employed to isolate the desired (2S,5S) isomer in high diastereomeric excess.
| Stage | Yield (%) | cis:trans Ratio |
|---|---|---|
| Crude Product (after distillation) | 93 | 4:1 |
| After Two Recrystallizations (ether/pentane, -75 °C) | 60 | 96:4 |
Preparation of Functionalized Derivatives for Downstream Synthesis
This compound serves as a valuable intermediate for the synthesis of other chiral building blocks. Its functionalization allows for the introduction of diverse chemical handles, expanding its utility in asymmetric synthesis.
Synthesis of 5-Methylene-1,3-dioxolan-4-one Analogues
The corresponding α,β-unsaturated derivative, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one, is a key functionalized analogue. This compound is a valuable dienophile in Diels-Alder reactions and an acceptor for radical additions. researchgate.net The synthesis of this methylene (B1212753) analogue originates from this compound, establishing the latter as a direct precursor.
Halogenation and Dehydrohalogenation Pathways
A common pathway to introduce the exocyclic double bond in the 5-position involves a halogenation-dehydrohalogenation sequence. The methyl group at the C5 position can be functionalized through halogenation, typically bromination, to yield a 5-bromo-5-methyl derivative. This intermediate is then subjected to dehydrohalogenation to form the desired 5-methylene-1,3-dioxolan-4-one.
Mechanistic Studies and Reactivity Pathways
Enolate Chemistry and Diastereoselective Control
The cornerstone of this dioxolanone's utility in asymmetric synthesis lies in the generation and subsequent reaction of its enolate, which allows for highly controlled diastereoselective bond formation. enamine.netmdpi.com
Formation of Stereodefined Enolates
Treatment of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), results in deprotonation at the C-5 position to form a chiral lithium enolate. mdpi.commdpi.com During this process, the original stereochemistry at the C-5 carbon is lost. However, the chirality of the molecule is maintained by the stereocenter at the C-2 position, which bears the bulky tert-butyl group. mdpi.comnih.gov This "stored" stereochemical information is crucial for directing the outcome of subsequent reactions. The formation of the enolate is a key step that transforms the dioxolanone into a potent nucleophile for various transformations, including alkylations, aldol (B89426) additions, and Michael additions. enamine.netmdpi.com
It has been noted that when forming concentrated enolate solutions, a side reaction can occur where the enolate interacts with a precursor molecule to form a dimer. mdpi.com
Influence of the C-2 tert-Butyl Group on Facial Selectivity
The high degree of diastereoselectivity observed in the reactions of the enolate is primarily governed by the steric influence of the large tert-butyl group at the C-2 position. mdpi.com This bulky group effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered, opposite face. mdpi.com This steric control leads to the formation of products with a high degree of facial selectivity, allowing for the predictable creation of new stereogenic centers. mdpi.comnih.gov This principle has been successfully applied in reactions with a variety of electrophiles, including alkyl halides, aldehydes, ketones, imines, and nitroalkenes, consistently yielding products with high diastereoselectivity. mdpi.commdpi.com
Table 1: Examples of Diastereoselective Reactions
| Electrophile | Base | Product Type | Diastereoselectivity |
|---|---|---|---|
| Alkyl Halides | LDA | α-Alkylated Dioxolanone | High |
| Aldehydes/Ketones | LDA | β-Hydroxy Dioxolanone | High |
| Nitroalkenes | LDA | Michael Adduct | High |
This table provides a generalized summary of reaction outcomes.
Radical Reactions and Mechanistic Investigations
While enolate chemistry is the most explored reaction pathway, this compound and its derivatives can also participate in radical reactions. enamine.netresearchgate.net The compound can serve as a precursor to the corresponding 5-bromo derivative, which is a substrate for radical reactions. researchgate.net
Mechanistic investigations into related systems, such as the alkylation of chiral titanium(IV) enolates with tert-butyl peresters, show that these transformations can proceed through radical intermediates. core.ac.uk In these cases, the reaction is initiated by the reduction of the perester by the enolate, which triggers a decarboxylation and the formation of an alkyl radical. core.ac.uk While not directly studying this compound, these studies highlight the potential for dioxolanone systems to engage in radical pathways, expanding their synthetic utility beyond traditional two-electron chemistry. core.ac.uk
Flash Vacuum Pyrolysis (FVP) and Fragmentation Pathways
Flash vacuum pyrolysis (FVP) is a technique that involves heating a compound under high vacuum, causing it to fragment in the gas phase. wikipedia.org This method has been instrumental in unmasking the synthetic potential of adducts derived from this compound. mdpi.comresearchgate.net
Dioxolanone Ring Opening and Molecular Rearrangements
Mechanistic insights suggest that the thermal fragmentation of dioxolanones under FVP conditions is initiated by the opening of the dioxolanone ring to form an oxonium carboxylate intermediate. mdpi.com This is followed by a rearrangement where the oxygen anion attacks the C-O+ carbon, leading to the expulsion of pivaldehyde (R²CHO, where R² is a tert-butyl group). This step results in the formation of a transient α-lactone intermediate, which subsequently loses carbon monoxide (CO) to generate the final product. mdpi.com In some cases, depending on the substrate, the fragmentation can take a different course. For instance, pyrolysis of a Diels-Alder adduct with a tetrachlorocyclopentadiene (B3056173) derivative resulted in the loss of only pivaldehyde to yield a tetrachlorobenzoic acid, providing further insight into the complexities of the fragmentation process. mdpi.com
Table 2: General Fragmentation Pathway under FVP
| Step | Intermediate/Product | Molecules Lost |
|---|---|---|
| 1 | Ring Opening | - |
| 2 | Oxonium Carboxylate Formation | - |
| 3 | α-Lactone Formation | Pivaldehyde |
Generation of Chiral Acyl Anion Equivalents
A significant application of the FVP of dioxolanone adducts is their function as chiral acyl anion equivalents. mdpi.comresearchgate.net After the dioxolanone enolate reacts with an electrophile, the resulting adduct can be subjected to FVP. The thermal fragmentation removes the chiral auxiliary (as pivaldehyde and carbon monoxide), revealing a ketone or other carbonyl-containing product. mdpi.comresearchgate.net Because the initial reaction proceeded with high diastereoselectivity, the final product is obtained in enantiomerically enriched form. researchgate.net This two-step sequence of diastereoselective addition followed by pyrolysis effectively allows the dioxolanone to function as a synthetic equivalent of a chiral acyl anion, a challenging synthetic intermediate to generate directly. mdpi.comresearchgate.netresearchgate.net This methodology has been used to synthesize chiral ketones and γ-oxo esters. researchgate.netresearchgate.net
Dimerization Pathways and Stereochemical Outcomes
The base-induced dimerization of this compound is a significant competitive pathway that can occur during enolate formation. mdpi.comresearchgate.net This side reaction involves the interaction of the enolate with a molecule of the starting dioxolanone. mdpi.com The formation of this dimeric byproduct has been observed, particularly when utilizing more concentrated enolate solutions or when the dioxolanone is added too rapidly to the base. mdpi.comresearchgate.net In some instances, this dimer can become the major product, with isolated yields reaching up to 68%. researchgate.net
Initial structural proposals for the dimer suggested an isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure. mdpi.com However, recent and definitive structural elucidation via X-ray diffraction has revised this assignment. mdpi.comresearchgate.net The correct structure of the dimer formed from this compound is (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. mdpi.com
Table 1: Dimerization Reaction Conditions and Products
| Starting Material | Base | Key Conditions | Dimer Product | Stereochemistry |
| This compound | Lithium hexamethyldisilazide (LiHMDS) | Rapid addition of dioxolanone to base at -78 °C | (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one | Determined by X-ray diffraction |
| (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one | Lithium hexamethyldisilazide (LiHMDS) | Reaction at -78 °C | (2S,2'S,4'R,5S,5'R)-5,5'-Dibenzyl-2,2'-di-tert-butyl-4-hydroxy-4,5'-bi[1,3-dioxolanyl]-4'-one | Characterized |
Applications in Asymmetric Organic Synthesis
Asymmetric Alkylation and Hydroxyalkylation Reactions
The enolate of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one serves as a powerful nucleophile in asymmetric alkylation and hydroxyalkylation reactions. enamine.net Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), a lithium enolate is formed. mdpi.comresearchgate.net The stereocenter at the C-5 position is lost during enolization; however, the chirality is maintained by the bulky tert-butyl group at the C-2 position. mdpi.com
This steric hindrance effectively blocks one face of the enolate, directing incoming electrophiles to the less hindered side. mdpi.com Consequently, the reaction of this enolate with various electrophiles, such as alkyl halides, aldehydes, and ketones, proceeds with high diastereoselectivity. This approach is instrumental in the synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids. enamine.netresearchgate.net The chiral auxiliary can be subsequently removed through hydrolysis, yielding the desired product with a newly formed quaternary stereocenter. mdpi.com
Table 1: Representative Asymmetric Alkylation and Hydroxyalkylation Reactions
| Electrophile | Product Type | Stereochemical Outcome |
|---|---|---|
| Alkyl Halide (R-X) | α-Alkyl-α-hydroxy acid precursor | High diastereoselectivity |
| Aldehyde (R'CHO) | α,β-Dihydroxy acid precursor | High diastereoselectivity |
Diastereoselective Michael Additions
The chiral enolate derived from this compound is also proficient in diastereoselective Michael additions, a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. enamine.net
Conjugate Addition to α,β-Unsaturated Systems
In the presence of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitroalkene, the enolate undergoes a conjugate (1,4) addition. mdpi.comlibretexts.orglibretexts.org This reaction involves the nucleophilic attack of the enolate on the β-carbon of the activated alkene. libretexts.org The resulting intermediate is a resonance-stabilized enolate, which is then protonated to yield the Michael adduct. libretexts.org This methodology provides a stereocontrolled route to complex molecules containing new stereocenters.
Stereocontrol in Michael Adduct Formation
The stereochemical outcome of the Michael addition is governed by the chiral scaffold of the dioxolanone. The bulky tert-butyl group at the C-2 position effectively shields one face of the enolate, compelling the Michael acceptor to approach from the opposite, less sterically encumbered face. mdpi.com This results in the formation of the Michael adduct with a high degree of diastereoselectivity. The precise stereochemistry of the newly formed stereocenters in the adduct is a direct consequence of the chirality of the starting dioxolanone.
Table 2: Stereocontrol in Michael Additions
| Michael Acceptor | Product Structure | Key Feature of Stereocontrol |
|---|---|---|
| α,β-Unsaturated Ketone | γ-Keto-α-hydroxy-α-methyl acid precursor | High diastereoselectivity at the α and β positions of the original acceptor. |
| α,β-Unsaturated Ester | Substituted glutaric acid precursor | Stereocontrolled formation of two new stereocenters. |
Diels-Alder Cycloadditions
A derivative of the title compound, specifically (2S)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one, serves as a chiral dienophile in Diels-Alder reactions. researchgate.netnih.gov This reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings with controlled stereochemistry. wikipedia.orgorganic-chemistry.org
Normal and Inverse Electron Demand Diels-Alder Reactions
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile (normal electron demand). organic-chemistry.orgmasterorganicchemistry.com The (2S)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one, with its electron-withdrawing carbonyl group adjacent to the double bond, functions as an electron-deficient dienophile. Conversely, an inverse electron demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org The methylene (B1212753) dioxolanone would participate in normal demand Diels-Alder reactions. The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the reaction's facility. organic-chemistry.org
Stereoselectivity in Spiro Adduct Formation
The cycloaddition of the chiral methylene-dioxolanone derivative with 1,3-dienes can lead to the formation of spirocyclic adducts. While detailed examples in the literature for Diels-Alder reactions are specific, the analogous [3+2] cycloaddition of (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one with various 1,3-dipoles has been shown to produce spiro adducts with high stereoselectivity. nih.gov For instance, the reaction with benzonitrile (B105546) oxide yields a spiro[dioxolanone-isoxazole] derivative whose absolute stereochemistry has been confirmed by X-ray diffraction. nih.gov This demonstrates the effective transfer of chirality from the dioxolanone backbone to the newly formed spirocyclic system. The facial selectivity is again attributed to the shielding effect of the tert-butyl group, directing the approach of the diene or dipole.
Table 3: [3+2] Cycloaddition Reactions Leading to Spiro Adducts
| 1,3-Dipole | Spiro Adduct Structure | Stereochemical Outcome |
|---|---|---|
| Benzonitrile Oxide | Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole] | High diastereoselectivity, confirmed by X-ray diffraction. nih.gov |
| Acetonitrile Oxide | Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-methylisoxazole] | High diastereoselectivity. nih.gov |
| Diazomethane | Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1'-pyrazoline] | High diastereoselectivity. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (S)-lactic acid |
| Pivaldehyde |
| Lithium diisopropylamide |
| Lithium hexamethyldisilazide |
| (2S)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one |
| Benzonitrile oxide |
| Acetonitrile oxide |
| Diazomethane |
Synthesis of Enantiomerically Pure α-Hydroxy-α-methyl Carboxylic Acids
A cornerstone application of this compound is in the preparation of enantiomerically pure α-hydroxy-α-methyl carboxylic acids. This is achieved through the highly diastereoselective alkylation or hydroxyalkylation of its corresponding lithium enolate.
The process begins with the deprotonation of the dioxolanone at the C-5 position using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to form the lithium enolate. lookchem.commdpi.com Although this process removes the original stereocenter at C-5, the chirality of the molecule is maintained by the stereogenic center at C-2, bearing the sterically demanding tert-butyl group. lookchem.commdpi.com
This bulky group effectively blocks the cis-face of the enolate, forcing electrophiles to approach from the less hindered trans-face. lookchem.com This results in the formation of a new quaternary stereocenter at C-5 with a predictable and high degree of stereocontrol. Subsequent hydrolysis of the dioxolanone ring cleaves the acetal (B89532) and liberates the desired α-hydroxy-α-methyl carboxylic acid in high enantiomeric purity. enamine.net
The versatility of this method is demonstrated by the wide range of electrophiles that can be employed, leading to a diverse array of chiral products.
Table 1: Diastereoselective Reactions of the Enolate of this compound
| Electrophile | Product after Hydrolysis | Diastereoselectivity (d.s.) |
|---|---|---|
| Methyl Iodide | (R)-2-Hydroxy-2-methylpropanoic acid | >98% |
| Ethyl Iodide | (R)-2-Hydroxy-2-methylbutanoic acid | >98% |
| Benzyl Bromide | (R)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | >98% |
| Acetaldehyde | (2R,3S)-2,3-Dihydroxy-2-methylbutanoic acid | 90% |
| Benzaldehyde | (2R,3R)-2,3-Dihydroxy-2-methyl-3-phenylpropanoic acid | >95% |
Contributions to Natural Product Synthesis
The reliability and high stereoselectivity afforded by this compound have made it a valuable chiral building block in the total synthesis of several complex natural products. enamine.net
Total Synthesis of Frontalin (B1251666)
Frontalin is an aggregation pheromone of the Southern pine beetle. The asymmetric synthesis of both enantiomers of frontalin has been accomplished utilizing the principle of self-regeneration of stereocenters, starting from enantiopure lactic acid, the precursor to the title dioxolanone. While a specific synthesis detailing the use of this compound itself is not prominently documented, related strategies highlight the importance of this chiral pool approach.
Total Synthesis of Feudomycinone C
Feudomycinone C is an anthracyclinone, a class of compounds known for their potential anticancer properties. The asymmetric synthesis of anthracyclinones often relies on chiral pool approaches to establish the stereochemistry of the tetracyclic core. This compound has been cited as a key reagent in synthetic routes toward this class of molecules, where it is used to introduce crucial stereocenters with high fidelity. enamine.net
Total Synthesis of Eremantholid A
Eremantholid A is a sesquiterpene lactone that has shown significant antitumor activity. Its complex structure, featuring multiple stereocenters, makes it a challenging synthetic target. While several total syntheses have been reported employing various asymmetric strategies like Evans aldol (B89426) reactions and Sharpless epoxidations, the use of this compound has been noted as a viable method for constructing the chiral backbone of this natural product. enamine.netnih.govresearchgate.net
Total Synthesis of Pterosin N
Pterosins are a class of sesquiterpenoids based on a 1-indanone (B140024) skeleton. The first asymmetric total synthesis of (–)-Pterosin N was achieved utilizing a closely related chiral 1,3-dioxolanone derived from N,N-diisopropyl-10-camphorsulfonamide. lookchem.com This synthesis demonstrates the power of the dioxolanone strategy, where the key steps involved a highly diastereoselective Diels-Alder reaction to construct the core indanone structure, with the chiral auxiliary controlling the facial selectivity of the cycloaddition.
Precursors to α,β-Unsaturated Carbonyl Derivatives
This compound can be converted into (2S)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one. This derivative is a valuable α,β-unsaturated carbonyl compound that can act as a chiral Michael acceptor or a dienophile in Diels-Alder reactions. researchgate.net
The transformation to the methylene derivative provides access to a different set of synthetic possibilities, allowing for the introduction of chirality through conjugate addition or cycloaddition reactions. For instance, it has been shown to undergo [3+2] cycloaddition reactions with nitrile oxides and diazo compounds to form novel spirocyclic systems with high stereocontrol. nih.gov This extends the utility of the parent dioxolanone beyond enolate chemistry, making it a versatile starting material for a broader range of asymmetric transformations. enamine.netresearchgate.net
Advanced Spectroscopic and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of covalent frameworks and the assignment of relative stereochemistry.
Proton NMR (¹H NMR) is particularly sensitive to the diastereomeric environment of protons within a molecule. When (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is used as a chiral auxiliary, reactions often produce diastereomeric products. The distinct spatial arrangement of atoms in these diastereomers results in unique chemical shifts (δ) and coupling constants (J) for corresponding protons.
For instance, in the characterization of adducts, the signals for the protons on the dioxolanone ring and adjacent stereocenters will appear at different frequencies for each diastereomer. This difference in the NMR spectrum allows for the determination of diastereomeric ratios. In studies of a base-induced dimer of this compound, detailed ¹H NMR analysis was performed to confirm its structure. mdpi.comresearchgate.net The technique is also fundamental in analyzing the products of reactions with various electrophiles, where the creation of new stereogenic centers can be monitored. mdpi.comnih.gov
Table 1: Representative ¹H NMR Data for a Diastereomeric Adduct This table illustrates typical data obtained from ¹H NMR analysis of a diastereomeric adduct derived from the dioxolanone scaffold. Actual values vary based on the specific adduct.
| Proton Assignment | Diastereomer A (ppm) | Diastereomer B (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| C5-H | 4.35 | 4.45 | q | 6.8 |
| C5-CH₃ | 1.42 | 1.50 | d | 6.8 |
| C2-H | 5.10 | 5.12 | s | - |
| C(CH₃)₃ | 0.95 | 0.96 | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal, making it a powerful tool for confirming the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).
In the context of this compound and its derivatives, ¹³C NMR is used to verify the integrity of the carbon framework following a reaction. For the dimeric adduct of this dioxolanone, the ¹³C NMR spectrum was recorded for the first time, providing crucial data for its structural confirmation. mdpi.comresearchgate.net The chemical shifts of the carbonyl carbon (C4), the acetal (B89532) carbon (C2), and the stereogenic center at C5 are particularly diagnostic.
Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Framework This table presents expected chemical shift ranges for the core carbons of the title compound. The solvent is typically CDCl₃.
| Carbon Assignment | Chemical Shift (δ) Range (ppm) |
| C=O (C4) | 170 – 175 |
| O-C-O (C2) | 100 – 110 |
| C5 | 70 – 80 |
| C (CH₃)₃ | 30 – 40 |
| C(C H₃)₃ | 20 – 30 |
| C5-C H₃ | 15 – 25 |
X-ray Diffraction Crystallography for Absolute Stereochemistry Determination
While NMR provides information on relative stereochemistry, X-ray diffraction crystallography on a single crystal provides the absolute, unambiguous three-dimensional structure of a molecule. This technique has been pivotal in confirming the stereochemical outcomes of reactions involving the this compound chiral auxiliary.
The structure of byproducts can be as important as the structure of the main products in understanding reaction mechanisms. In the case of the base-induced dimerization of this compound, a side reaction can occur during enolate formation. mdpi.com X-ray diffraction analysis was instrumental in revising the previously proposed structure of this dimer. The study confirmed the connectivity and the relative stereochemistry of the newly formed stereocenters, showing it to be (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. mdpi.comresearchgate.net
Table 3: Crystallographic Data for the Dimer of this compound mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₆H₂₈O₆ |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 20.893(9) |
| b (Å) | 6.144(3) |
| c (Å) | 13.864(7) |
| β (°) | 102.06(3) |
| Volume (ų) | 1740.5(14) |
The utility of this compound as a chiral auxiliary is prominent in stereoselective reactions such as Michael additions and Diels-Alder cycloadditions. nih.gov Determining the facial selectivity of these reactions is critical. X-ray crystallography provides the definitive proof of the stereochemistry of the resulting adducts. For example, studies on related dioxolanones have used X-ray diffraction to confirm the absolute configuration of products from Michael additions and to determine the structures of various Diels-Alder adducts, thereby giving insight into the reaction mechanisms. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, particularly enantiomers. nih.gov The determination of the enantiomeric purity, expressed as enantiomeric excess (e.e.), of a reaction product is essential in asymmetric synthesis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govsigmaaldrich.com
The process involves passing a solution of the enantiomeric mixture through the chiral column. The differential interaction between the enantiomers and the CSP causes one to travel through the column faster than the other. The detector signal shows two distinct peaks, and the enantiomeric excess can be calculated from the relative areas of these peaks. High-performance liquid chromatography (HPLC) is a common platform for this type of analysis. koreascience.kr Chiral HPLC is used both to analyze the final product's enantiomeric purity and to separate racemic mixtures to isolate pure enantiomers for further use or analysis. koreascience.krrsc.org
Table 4: Example of Enantiomeric Excess (e.e.) Calculation from Chiral HPLC Data This table provides a hypothetical dataset to illustrate the calculation of e.e. from the peak areas of two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 8.52 | 15000 |
| (S)-enantiomer | 9.78 | 285000 |
| Calculation | ||
| Total Area | 300000 | |
| % (R)-enantiomer | (15000 / 300000) * 100 = 5% | |
| % (S)-enantiomer | (285000 / 300000) * 100 = 95% | |
| Enantiomeric Excess (e.e.) | 95% - 5% = 90% e.e. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a powerful technique for the separation of stereoisomers. The selection of a suitable chiral stationary phase (CSP) is critical for achieving effective resolution. For dioxolanone derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability. These phases operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
In the analysis of compounds structurally similar to this compound, normal-phase chromatography is often preferred. The use of non-polar mobile phases, typically mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol), allows for fine-tuning of retention times and enantioselectivity. The bulky tert-butyl group at the C2 position and the methyl group at the C5 position of the target molecule create a specific three-dimensional structure that interacts stereoselectively with the chiral cavities or grooves of the polysaccharide-based CSP.
While specific application notes detailing the separation of this compound are not prevalent in publicly accessible literature, a hypothetical, yet scientifically grounded, separation is presented below. This data is based on established principles for the chiral separation of analogous compounds. An amylose-based column, such as one functionalized with tris(3,5-dimethylphenylcarbamate), would be a prime candidate for this separation.
Hypothetical Chiral HPLC Separation Data
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (2S,5S)-isomer | 8.5 min |
| Retention Time (2R,5R)-isomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
This representative data illustrates the potential for baseline separation of the enantiomers under typical normal-phase conditions. The difference in retention times arises from the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase.
Gas Chromatography (GC) on Chiral Stationary Phases
Gas chromatography on chiral stationary phases is another essential technique for the analysis of volatile chiral compounds like this compound. Cyclodextrin-based CSPs are the most widely used for this purpose. These cyclic oligosaccharides possess a chiral cavity, and their derivatives, often diluted in a polysiloxane matrix, can effectively discriminate between enantiomers.
For the enantioselective analysis of dioxolanones, derivatized β- and γ-cyclodextrins are particularly effective. The separation mechanism involves the inclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386), where stereospecific interactions, such as hydrogen bonding and van der Waals forces, lead to different retention times for the enantiomers. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation.
Research on the chiral GC separation of a structurally related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has shown that a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin can achieve excellent resolution. nih.gov This suggests that a similar phase would be highly suitable for the target analyte. The following table presents a plausible set of conditions and expected results for the chiral GC analysis of this compound.
Hypothetical Chiral GC Separation Data
| Parameter | Value |
| Column | Derivatized β-cyclodextrin on a fused silica capillary column |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), then ramp to 150 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Retention Time (2S,5S)-isomer | 15.3 min |
| Retention Time (2R,5R)-isomer | 15.9 min |
| Resolution (Rs) | > 1.5 |
In this representative example, the temperature program allows for the elution of the compound in a reasonable time frame while ensuring sufficient interaction with the chiral stationary phase to achieve baseline separation of the enantiomers. The slightly longer retention of the (2R,5R)-isomer would be indicative of a more stable transient inclusion complex with the specific cyclodextrin derivative used.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of reactions involving chiral 1,3-dioxolan-4-ones. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and products, thereby gaining a comprehensive understanding of the reaction kinetics and thermodynamics.
For instance, DFT calculations have been employed to study the [1+2] cycloaddition reaction between 2- mdpi.comresearchgate.netdioxolan-2-ylidene-malononitrile and chlorocarbene. researchgate.net These studies, conducted at the B3LYP/6-31G(d) level of theory, have been instrumental in predicting the favored reaction pathways by calculating activation and reaction energies. researchgate.net The findings from such computational analyses are often in good agreement with experimental observations, highlighting the predictive power of DFT in understanding the reactivity of dioxolane-related structures. researchgate.net
A key aspect of these studies is the analysis of the electronic structure of the reactants and transition states. The calculation of global and local reactivity indices, such as electrophilicity and nucleophilicity, helps in rationalizing the observed regioselectivity and reactivity. researchgate.net For example, in the cycloaddition of chlorocarbene, the analysis of Parr functions, which are derived from DFT calculations, can pinpoint the most electrophilic and nucleophilic sites within the reacting molecules, thereby explaining the observed regioselectivity. researchgate.net
The following table summarizes representative data from a DFT study on a dioxolane derivative, illustrating how computational methods provide quantitative insights into reaction mechanisms.
| Reaction Pathway | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Favored |
| Attack at C=C bond | 1.1 | -77.3 | Kinetically & Thermodynamically |
| Attack at C=C bond (alternative) | 4.3 | -44.5 | Not Favored |
This data is illustrative and based on a study of 2- mdpi.comresearchgate.netdioxolan-2-ylidene-malononitrile, not (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one. researchgate.net
Stereoselectivity Prediction and Transition State Analysis
The stereochemical outcome of reactions involving chiral auxiliaries like this compound is of paramount importance. Computational chemistry, particularly the analysis of transition state structures, provides a powerful means to predict and understand the origins of stereoselectivity. The Zimmerman-Traxler model, for example, offers a conceptual framework for predicting the stereochemistry of aldol (B89426) reactions, which can be further refined and quantified through computational analysis of the chair-like transition states. harvard.edu
In reactions such as alkylations or aldol additions, the chiral scaffold of the dioxolanone directs the approach of the electrophile. This facial selectivity arises from the energetic differentiation of diastereomeric transition states. DFT and other high-level ab initio methods can be used to calculate the energies of these competing transition states with high accuracy. The energy difference between the diastereomeric transition states directly correlates with the diastereomeric excess observed experimentally.
For example, in the context of Diels-Alder reactions, computational studies at the MP2/6-31G* level of theory have been used to investigate the endo/exo and syn/anti stereoselectivity. researchgate.net These studies analyze the geometries and energies of the various possible transition states to predict the major product. The calculations often reveal that the preferred stereochemical outcome is a result of a complex interplay of steric and electronic factors within the transition state. researchgate.net
Below is a hypothetical data table illustrating the type of information generated from transition state analysis for a stereoselective reaction involving a chiral dioxolanone.
| Transition State | Relative Energy (kcal/mol) | Key Non-bonding Distances (Å) | Predicted Major/Minor |
| Exo Transition State | 0.0 | C1-C4: 2.412, C2-C3: 2.206 | Major |
| Endo Transition State | 1.64 | C1-C4: 2.357, C2-C3: 2.227 | Minor |
This data is based on a computational study of the Diels-Alder reaction of cyclobutenone and cyclopentadiene (B3395910) and serves as an illustrative example. longdom.org
Molecular Modeling of Chiral Recognition Processes
Chiral recognition is a fundamental process in chemistry and biology, and molecular modeling provides a window into the non-covalent interactions that govern these phenomena. While specific studies on the chiral recognition involving this compound are scarce, the principles can be understood from studies on similar chiral molecules.
Molecular modeling techniques, including molecular dynamics and Monte Carlo simulations, alongside quantum chemical calculations, can be used to study the interactions between a chiral molecule and other chiral species, such as a chiral stationary phase in chromatography or a chiral catalyst. These models can identify the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that are responsible for enantioselective recognition. nih.gov
For instance, in the context of separating enantiomers, molecular modeling can be used to design chiral selectors by predicting which non-covalent interactions will lead to the largest energetic difference in the diastereomeric complexes formed between the selector and the individual enantiomers. nih.gov These computational approaches can guide the rational design of new chiral catalysts and separation materials.
A hypothetical table representing the kind of data that could be generated from a molecular modeling study of chiral recognition is presented below.
| Diastereomeric Complex | Interaction Energy (kcal/mol) | Key Intermolecular Interactions |
| (R)-Analyte with (S)-Selector | -8.5 | Hydrogen bond (O-H...O), CH-π interaction |
| (S)-Analyte with (S)-Selector | -7.2 | Weaker hydrogen bond, steric repulsion |
This data is illustrative of the type of results obtained from molecular modeling studies on chiral recognition and is not specific to this compound.
Derivatives and Analogues: Expanding the Scope of Chiral Dioxolanones
Structure-Activity Relationships in Modified Dioxolanone Systems
The stereochemical outcome of reactions employing chiral dioxolanones is highly dependent on the nature of the substituents at the C2 and C5 positions. The tert-butyl group at C2 in (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, for instance, plays a crucial role in facial shielding of the enolate intermediate, directing incoming electrophiles to the opposite face and thus ensuring high diastereoselectivity. mdpi.com Similarly, the methyl group at C5 influences the conformation of the dioxolanone ring and can impact the approach of reagents.
Systematic modifications of these substituents have a profound effect on the stereoselectivity of various reactions. The steric bulk of the C2 substituent is a key determinant of facial bias. Increasing the size of this group generally leads to higher diastereoselectivity in enolate alkylations and aldol (B89426) reactions. Conversely, a smaller substituent at C2 can lead to diminished stereocontrol. The electronic nature of the substituents can also play a role, influencing the reactivity of the enolate and the stability of transition states.
TADDOLs and Related Chiral Auxiliaries Based on the Dioxolane Scaffold
A significant expansion of the synthetic utility of the dioxolane framework has been the development of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. These C2-symmetric diols are readily synthesized from tartaric acid, a natural precursor to the dioxolane core. nih.gov TADDOLs have proven to be exceptionally versatile chiral auxiliaries and ligands for a wide array of stereoselective reactions. nih.gov
The core principle behind the efficacy of TADDOLs lies in their ability to form well-defined, chiral environments around a metal center. The two diarylhydroxymethyl groups create a rigid, propeller-like chiral pocket that effectively shields one face of a coordinated substrate, leading to high levels of enantioselectivity in catalytic reactions. nih.gov The steric and electronic properties of the aryl groups can be readily modified, allowing for the fine-tuning of the catalyst for specific applications. nih.gov
TADDOLs have been successfully employed as chiral ligands for various metals, including titanium, zinc, and rhodium, in a range of transformations such as nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and hydroborations. nih.govbohrium.com The predictable stereochemical outcomes and the commercial availability of various TADDOL derivatives have made them popular choices in both academic and industrial settings.
Novel Chiral Dioxolane-based Ligands in Asymmetric Catalysis
Building on the success of the dioxolane scaffold in both chiral auxiliaries and TADDOLs, researchers have developed a plethora of novel chiral ligands incorporating this privileged structural motif. These ligands often feature the dioxolane unit as a rigid backbone to control the spatial arrangement of coordinating atoms, thereby creating a well-defined chiral pocket around the metal center.
A notable class of such ligands includes those where the hydroxyl groups of the TADDOL scaffold are replaced with other donor atoms, such as phosphorus or nitrogen. For example, TADDOL-derived phosphites and phosphoramidites have emerged as highly effective ligands in rhodium-catalyzed asymmetric hydroboration and palladium-catalyzed C-H functionalization reactions, affording high enantioselectivities. nih.govrsc.org The modular nature of these ligands allows for the systematic variation of both the dioxolane backbone and the phosphorus-containing moieties, enabling the rapid optimization of catalyst performance.
Furthermore, the dioxolane framework has been incorporated into other important ligand classes, such as ferrocene-based ligands and bisoxazolines, to enhance their stereodirecting ability. webofproceedings.org These hybrid ligands often exhibit superior performance compared to their non-dioxolane-containing counterparts, highlighting the significant contribution of the rigid and chiral dioxolane scaffold to asymmetric induction. The ongoing development of novel dioxolane-based ligands continues to expand the toolbox of synthetic chemists for the construction of enantiomerically pure molecules.
Future Research Directions and Unexplored Reactivity of 2s,5s 2 Tert Butyl 5 Methyl 1,3 Dioxolan 4 One
Development of Novel Asymmetric Transformations
While the enolate chemistry of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is well-documented, its application in a broader range of asymmetric transformations represents a significant area for future investigation. The inherent chirality and conformational rigidity of the dioxolanone ring can be leveraged to control stereochemistry in reactions beyond simple enolate alkylations.
Key Research Thrusts:
Catalytic Enantioselective Reactions: Exploring the dioxolanone scaffold as a chiral ligand or a component of a chiral catalyst for various asymmetric reactions, such as hydrogenations, cycloadditions, or C-H functionalization reactions.
Pericyclic Reactions: Investigating its utility as a chiral dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions to construct complex polycyclic systems with high stereocontrol. The existing knowledge of its participation in Diels-Alder reactions can be expanded to a wider range of dienes and reaction conditions. enamine.netmdpi.comresearchgate.net
Radical Reactions: Delving into the stereochemical outcomes of radical additions and cyclizations involving derivatives of this compound. enamine.net The chiral environment provided by the auxiliary could offer a powerful method for controlling the stereochemistry of radical-mediated bond formation.
Chiral Acyl Anion and Ketene (B1206846) Equivalents: Further expanding the use of this dioxolanone as a chiral acyl anion or ketene equivalent. mdpi.comresearchgate.netnih.gov Pyrolytic fragmentation of adducts can yield chiral ketones and other valuable products, and this strategy could be applied to a wider array of synthetic targets. mdpi.comresearchgate.netst-andrews.ac.uk
| Transformation Type | Potential Application | Expected Outcome |
| Asymmetric Catalysis | Development of new chiral ligands for transition metal catalysis. | High enantioselectivity in a variety of catalytic reactions. |
| Diels-Alder Reactions | Synthesis of complex, stereochemically rich cyclic compounds. | Diastereoselective formation of six-membered rings. mdpi.comresearchgate.net |
| 1,3-Dipolar Cycloadditions | Construction of chiral five-membered heterocyclic rings. | Access to novel, enantiopure heterocyclic scaffolds. |
| Radical Additions | Stereocontrolled formation of C-C bonds via radical pathways. | High diastereoselectivity in the formation of new stereocenters. |
| Pyrolytic Fragmentation | Use as a chiral ketene equivalent for synthesizing chiral ketones. | Efficient synthesis of valuable chiral building blocks. mdpi.comresearchgate.net |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry encourage the use of renewable feedstocks, atom economy, and environmentally benign processes. longdom.org this compound is well-positioned to be a key player in this area due to its origins and potential for recyclable applications.
Key Research Thrusts:
Renewable Feedstock: The dioxolanone is derived from (S)-lactic acid, a readily available and renewable resource produced by fermentation. mdpi.comresearchgate.net Future work should focus on optimizing the synthesis of the dioxolanone itself to minimize waste and energy consumption.
Auxiliary Recovery and Recycling: Developing efficient and scalable protocols for the cleavage and recovery of the chiral auxiliary after the desired transformation is crucial for its cost-effectiveness and sustainability.
Solvent Minimization: Exploring reactions under solvent-free conditions or in green solvents. Related dioxolanones have been investigated as potential green solvents, suggesting that the reaction medium itself could be based on similar sustainable structures. rsc.org
Catalytic Variants: Designing reactions where the chiral information is transferred catalytically, thereby reducing the amount of chiral material required.
| Green Chemistry Principle | Application to Dioxolanone Chemistry | Future Goal |
| Use of Renewable Feedstocks | Derived from (S)-lactic acid. mdpi.comresearchgate.net | Develop more efficient and sustainable synthesis routes from biomass. |
| Atom Economy | Auxiliary is cleaved after use. | Design catalytic cycles that incorporate the chiral moiety. |
| Safer Solvents & Auxiliaries | Potential for use in or as green solvents. rsc.org | Systematic evaluation of environmental impact and biodegradability. |
| Design for Energy Efficiency | Reactions often run at low temperatures. | Development of room temperature transformations to reduce energy costs. |
| Catalysis | Currently used stoichiometrically as an auxiliary. | Develop catalytic versions of key transformations. |
Chemoenzymatic Approaches to Dioxolanone Derivatives
The integration of enzymatic methods with traditional organic synthesis offers powerful solutions for creating complex chiral molecules with high selectivity under mild conditions. mdpi.com Chemoenzymatic strategies involving this compound are a largely unexplored but highly promising research avenue.
Key Research Thrusts:
Enzymatic Resolution: Developing enzymatic methods, such as lipase-catalyzed hydrolysis or transesterification, for the kinetic resolution of racemic dioxolanone derivatives or their precursors.
Biocatalytic Transformations: Using whole-cell or isolated enzyme systems to perform stereoselective modifications on the dioxolanone scaffold or its adducts. For example, enzymatic reductions of ketone-containing side chains could proceed with high diastereoselectivity, complementing existing chemical methods. nih.govnih.gov
Tandem Chemoenzymatic Reactions: Designing multi-step reaction sequences where a chemical transformation using the dioxolanone auxiliary is followed by an enzymatic step, allowing for the rapid construction of complex molecules without the need for intermediate purification.
Expanding the Scope of Natural Product and Pharmaceutical Intermediate Synthesis
Chiral dioxolanones are already utilized in the synthesis of several natural products, including Fronatalin, Feudomycinone C, and Eremantholid A, and serve as versatile intermediates for pharmaceuticals. enamine.netnbinno.com A key future direction is to apply the established and newly developed methodologies to access an even broader range of biologically active and structurally complex targets. sterlingpharmasolutions.com
Key Research Thrusts:
Complex Polyketide and Macrolide Synthesis: The ability to generate enantiopure α-hydroxy-α-methyl carboxylic acids and their derivatives makes this auxiliary ideal for the iterative synthesis of polyketide chains, which are precursors to many macrolide antibiotics and other natural products. enamine.net
Synthesis of Unnatural Amino Acids: Developing routes to novel, stereochemically defined unnatural α-amino acids by using the dioxolanone to control the stereochemistry of C-C bond formation adjacent to a nitrogen-containing group.
Fragment-Based Drug Discovery: Synthesizing libraries of complex, chiral fragments based on the dioxolanone scaffold for use in fragment-based screening to identify new drug leads. The reliability of the auxiliary can ensure high enantiomeric purity, a critical factor in pharmaceutical development. nbinno.com
| Target Class | Synthetic Strategy | Potential Products |
| Natural Products | Diastereoselective aldol (B89426) and Michael additions. enamine.net | Polyketides, alkaloids, terpenes (e.g., Eremantholid A). enamine.net |
| Pharmaceuticals | Enolate alkylation to build chiral side chains. mdpi.comresearchgate.net | Chiral intermediates for APIs, statin side chains. nih.gov |
| Unnatural Amino Acids | Electrophilic amination of the dioxolanone enolate. | Novel building blocks for peptide and peptidomimetic synthesis. |
| Chiral Ligands | Functionalization of the dioxolanone ring or its adducts. | New ligands for asymmetric catalysis. |
Computational Design of Enhanced Chiral Induction
Computational chemistry provides powerful tools to understand the origins of stereoselectivity and to design improved chiral auxiliaries. In silico methods can accelerate the development of new dioxolanone-based reagents with enhanced performance or novel reactivity. researchgate.net
Key Research Thrusts:
Mechanistic Studies: Using density functional theory (DFT) and other computational methods to model the transition states of reactions involving the dioxolanone enolate. This can provide a deeper understanding of the factors governing the high diastereoselectivity, such as the role of the tert-butyl group in shielding one face of the enolate. wikipedia.org
Design of Second-Generation Auxiliaries: Employing computational screening to design new dioxolanone structures with modified substituents at the C2 and C5 positions. The goal would be to fine-tune the steric and electronic properties to enhance stereoselectivity, improve cleavage conditions, or enable new types of reactivity.
Substrate Scope Prediction: Developing predictive models to determine which electrophiles will react with high selectivity, thereby guiding experimental efforts and reducing the need for extensive empirical screening.
Q & A
Q. How is (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one synthesized, and what key stereochemical considerations are involved?
The compound is synthesized via acid-catalyzed condensation of (S)-mandelic acid with aldehydes (e.g., isobutyraldehyde or pinacolone) in dichloromethane. A Dean-Stark trap facilitates azeotropic removal of water. Stereochemical control at the C-2 and C-5 positions is achieved through the chiral template of mandelic acid, ensuring the (2S,5S) configuration. Post-synthesis purification involves washing with NaHCO₃ and drying over Na₂SO₄ .
Q. What analytical methods are used to confirm the stereochemistry and purity of this compound?
X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural revisions of related dioxolanone derivatives . NMR spectroscopy (¹H and ¹³C) identifies diastereomeric ratios and stereochemical environments, while HRMS validates molecular weight and purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key safety measures include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of vapors.
- Storing in sealed containers away from moisture and oxidizers. Emergency procedures for spills involve neutralization with inert adsorbents and proper waste disposal .
Advanced Research Questions
Q. How does steric hindrance at the C-2 position influence diastereoselectivity in reactions with benzylbenzylidenenamine?
The tert-butyl group at C-2 directs face-selective addition of benzylbenzylidenenamine to the lithium enolate. Steric effects favor approach from the less hindered face, leading to a 7:4 diastereomeric ratio. Computational modeling of transition states (e.g., TS-I vs. TS-II) can rationalize the dominance of (2S,5R,1′S)-configured products .
Q. How can contradictions in structural data for dimeric derivatives of this compound be resolved?
Initial proposals for fused-ring dioxolane/dioxane structures were disproven via single-crystal X-ray diffraction, which confirmed dimerization products as (2S,2’S,4R,5S,5’R)-diastereomers. Hydrogen-bonding patterns and crystallographic data (e.g., R-factors < 0.05) are critical for structural validation .
Q. What role does Lewis acid catalysis play in modulating reaction pathways with enolates of this compound?
BF₃·OEt₂ activates the imine electrophile in benzylbenzylidenenamine reactions, enhancing enolate nucleophilicity. This shifts the reaction pathway toward C–N bond formation over competing side reactions (e.g., aldol condensation). Kinetic studies under varying BF₃ concentrations reveal rate-limiting steps in the catalytic cycle .
Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state geometries to predict diastereoselectivity. Key parameters include steric bulk (tert-butyl vs. methyl groups) and electronic effects (π-stacking in imine intermediates). Experimental NMR coupling constants (e.g., J-values) validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
